5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid is a compound belonging to the benzofuran family, characterized by its unique structural features that include a methoxy group and a carboxylic acid functional group. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
This compound is classified as a benzofuran derivative, which is a bicyclic compound containing a fused benzene and furan ring. Benzofurans are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound 5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid can be synthesized through various chemical methods, often starting from simpler benzofuran precursors .
The synthesis of 5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid typically involves several key steps:
The synthetic route may also involve halogenation or alkylation steps to introduce additional functional groups, which can be further modified to yield the target compound .
The molecular structure of 5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid can be depicted as follows:
Key Features:
The compound exhibits a fused bicyclic structure that contributes to its chemical reactivity and biological activity.
5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid can undergo several types of chemical reactions:
These reactions allow for the modification of the compound to enhance its pharmacological properties.
The mechanism of action of 5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid involves its interaction with biological targets. Research indicates that derivatives of benzofurans can inhibit cancer cell growth by disrupting cell division processes and inducing apoptosis through various signaling pathways . This mechanism suggests potential therapeutic applications in oncology and infectious diseases.
These properties are crucial for understanding how the compound behaves in different environments and applications.
5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid has several significant scientific applications:
Benzofuran derivatives emerged as pharmacologically significant scaffolds following William Henry Perkin's foundational synthesis of the benzofuran core in 1870 . Early research focused on natural benzofuran isolation, with compounds like usnic acid (antibiotic) and bergapten (psoriasis treatment) demonstrating clinical potential [4]. The 20th century saw strategic diversification into dihydrobenzofurans, driven by needs to optimize drug-like properties such as metabolic stability and solubility. Recent innovations (2021–2023) include visible-light-mediated cyclizations and palladium-catalyzed tandem reactions, enabling efficient construction of complex derivatives like 5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid [3] . This evolution reflects a shift from natural product isolation to rational design, particularly for neurological and inflammatory targets [3] [4].
This compound (CAS 35700-52-8) features a fused bicyclic system with critical substituents: a C5 methoxy group and C7 carboxylic acid. Its molecular formula is C₁₀H₁₀O₄ (MW 194.18 g/mol), and its SMILES string is COC1=CC2=C(C(=C1)C(=O)O)OCC2 [1] [6] [7]. The saturated furan ring (positions 2–3) reduces planarity versus benzofuran, potentially enhancing membrane permeability. Quantum tunneling studies indicate the methoxy group electronically modulates the carboxylic acid, influencing hydrogen-bonding capacity [4].
| Property | Value | Measurement Technique |
|---|---|---|
| Predicted CCS (Ų) | 137.4 ([M+H]⁺) | Computational modeling |
| XLogP3 | ~2.0 | Chromatographic analysis |
| Hydrogen Bond Acceptors | 4 | Molecular descriptor |
| Hydrogen Bond Donors | 1 (COOH) | Molecular descriptor |
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7